Cas no 1448030-54-3 (4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide)

4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide
- AKOS024562782
- 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
- 4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide
- 4-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide
- F6439-6967
- 1448030-54-3
-
- インチ: 1S/C19H21N5O/c25-17(9-4-8-16-6-2-1-3-7-16)20-12-14-24-15-13-23-19(24)18-21-10-5-11-22-18/h1-3,5-7,10-11,13,15H,4,8-9,12,14H2,(H,20,25)
- InChIKey: GLHJXNDLONAFKN-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCC1C=CC=CC=1)NCCN1C=CN=C1C1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 335.17461031g/mol
- どういたいしつりょう: 335.17461031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 72.7Ų
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-6967-2mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-5μmol |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-4mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-20mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-10μmol |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-10mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-5mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-15mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-3mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-6967-25mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 25mg |
$109.0 | 2023-09-09 |
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide 関連文献
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamideに関する追加情報
4-Phenyl-N-{2-[2-(Pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide: A Comprehensive Overview
The compound with CAS No. 1448030-54-3, known as 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their potential in drug discovery and development. The molecule's unique structure, incorporating a phenyl group, a pyrimidine ring, and an imidazole moiety, makes it a promising candidate for various therapeutic applications.
Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against gram-positive bacteria. Researchers have found that the imidazole ring plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. This finding has opened new avenues for the development of novel antibiotics, especially in light of the growing concern over antibiotic resistance.
In addition to its antimicrobial activity, 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has also shown potential in the treatment of neurodegenerative diseases. Preclinical studies suggest that the compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The pyrimidine moiety within the molecule is believed to contribute significantly to this activity by interacting with key enzymes involved in amyloid formation.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazole ring via cyclization reactions and the subsequent coupling of the phenyl and pyrimidine groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.
From an environmental perspective, there is growing interest in understanding the ecotoxicological profile of this compound. Initial assessments indicate that it exhibits low toxicity towards non-target organisms, making it a safer option for therapeutic use compared to many conventional drugs. However, further studies are required to fully evaluate its long-term environmental impact.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug. Its versatility as both an antimicrobial agent and a potential treatment for neurodegenerative diseases positions it as a valuable asset in the pipeline of innovative therapeutics.
In conclusion, 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS No. 1448030-54-3) represents a significant advancement in medicinal chemistry. With its unique structure and diverse biological activities, this compound holds immense promise for addressing some of the most pressing challenges in modern medicine.
1448030-54-3 (4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide) 関連製品
- 1421504-63-3(3-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-methylbenzene-1-sulfonamide)
- 2137589-70-7(5-(2,5-difluorophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2287317-86-4([3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 2294233-34-2([1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl fluoride)
- 1354744-14-1(Laquinimod-d5 Sodium Salt)
- 1806830-95-4(4-Amino-5-(aminomethyl)-3-(difluoromethyl)-2-fluoropyridine)
- 1804155-67-6(3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)
- 106-74-1(2-Ethoxyethyl acrylate)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 2228344-54-3(2-(3-ethoxy-4-hydroxyphenyl)-3-methylbutanoic acid)




